molecular formula C8H15NO4S B12675888 N-Carbethoxy-D-methionine CAS No. 741720-66-1

N-Carbethoxy-D-methionine

Cat. No.: B12675888
CAS No.: 741720-66-1
M. Wt: 221.28 g/mol
InChI Key: NHTCAJWKRVYNBE-ZCFIWIBFSA-N
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Description

N-Carbethoxy-D-methionine is a chemically modified, protected form of the essential amino acid D-methionine. This derivative is designed for use in specialized research applications, particularly in organic synthesis and peptide chemistry where the protection of the amino group is required. Methionine is an essential sulfur-containing amino acid that plays a critical role in protein synthesis, metabolism, and the initiation of translation in biological systems . It is also a key precursor in the biosynthesis of S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous cellular methylation reactions . The "N-Carbethoxy" group serves as a protecting moiety for the amino functional group, preventing unwanted side reactions during complex multi-step synthetic processes. This makes the compound a valuable building block for the controlled construction of peptides and other biomimetic molecules. The "D-" prefix indicates the D-enantiomer of methionine. While the L-form is biologically active in proteins, the D-form is used in specific research contexts, including metabolic studies and the investigation of enzyme specificity. Researchers utilize this and similar protected amino acids to explore and manipulate biochemical pathways, study metabolic processes, and develop novel peptide-based compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

741720-66-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

NHTCAJWKRVYNBE-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)N[C@H](CCSC)C(=O)O

Canonical SMILES

CCOC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Carbethoxy D Methionine and Analogous N Protected Methionine Derivatives

Chemical Synthesis Pathways for N-Carbethoxy-D-Methionine

The chemical synthesis of this compound and its analogs primarily revolves around the strategic protection of the amino group of D-methionine. Various methodologies have been developed to achieve this transformation efficiently and with high stereochemical fidelity.

Direct N-Carbethoxy Protection Strategies for D-Methionine

The direct N-protection of D-methionine with a carbethoxy group is a fundamental transformation in peptide synthesis and the preparation of various chiral building blocks. A prevalent method for this conversion is the Schotten-Baumann reaction. This reaction typically involves the acylation of the amino acid with an acylating agent, such as ethyl chloroformate, under basic conditions. The base, often an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, serves to neutralize the hydrogen chloride that is liberated during the reaction, thereby driving the reaction to completion.

The reaction is generally carried out in a two-phase solvent system, consisting of an organic solvent to dissolve the starting materials and product, and an aqueous phase for the base. Careful control of temperature and pH is crucial to prevent side reactions, such as the hydrolysis of the acylating agent and racemization of the chiral center.

A typical laboratory procedure for the N-ethoxycarbonylation of an amino acid under Schotten-Baumann conditions involves dissolving the amino acid in an aqueous basic solution and then adding ethyl chloroformate, either neat or dissolved in an organic solvent, with vigorous stirring. The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified by crystallization or chromatography.

Stereoselective Chemical Synthesis Approaches

Maintaining the stereochemical integrity of the D-methionine starting material is of paramount importance in the synthesis of this compound. While direct N-acylation methods like the Schotten-Baumann reaction are generally considered to be non-racemizing if performed under carefully controlled conditions, other stereoselective strategies can also be employed.

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction sequence that ultimately yields the desired N-protected D-amino acid. However, for a readily available chiral starting material like D-methionine, the focus is more on preventing racemization during the N-protection step.

Another strategy that can be considered, particularly when starting from a racemic mixture of methionine, is the kinetic resolution of a derivatized intermediate. For instance, a racemic mixture of an N-acyl methionine derivative could be subjected to enzymatic hydrolysis where an enzyme selectively acts on one enantiomer, leaving the other, desired enantiomer untouched.

Epimerization, the conversion of one epimer to its chiral partner, is a potential side reaction during chemical synthesis, especially under basic conditions. For instance, the configuration of L-methionine has been shown to be altered to D-methionine using a potassium hydroxide base catalyst, highlighting the importance of mild reaction conditions to preserve stereochemistry.

Role of Precursors in Defined Synthetic Routes

The choice of precursors is fundamental to the successful synthesis of this compound. The most direct precursor is, of course, D-methionine itself. However, in industrial settings, the synthesis often starts from more readily available and achiral precursors, followed by a resolution or an asymmetric synthesis step.

A significant precursor in the synthesis of both D- and L-amino acids is 5-substituted hydantoins. For methionine, D,L-5-(2-methylthioethyl)hydantoin is a key intermediate. This hydantoin (B18101) can be synthesized from precursors such as acrolein, methyl mercaptan, ammonium (B1175870) carbonate, and hydrogen cyanide. The hydantoin can then be subjected to stereoselective enzymatic hydrolysis to yield the desired D-amino acid derivative.

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from carbonyl compounds, cyanide, and ammonium carbonate. This multicomponent reaction provides an efficient route to the racemic hydantoin precursors of amino acids.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include temperature, pH, solvent, catalyst, and the stoichiometry of reactants.

For the Schotten-Baumann reaction, the pH is a critical parameter. It must be high enough to deprotonate the amino group, making it nucleophilic, but not so high as to cause significant hydrolysis of the ethyl chloroformate or racemization of the amino acid. The reaction temperature is also important; lower temperatures are often favored to minimize side reactions.

The choice of base and solvent can also influence the reaction outcome. The use of a biphasic system with an inorganic base in water and the reactants in an organic solvent is common. Optimization studies often involve screening different solvents and bases to find the combination that gives the best yield and purity.

The following table provides a hypothetical example of how reaction conditions could be optimized for the N-ethoxycarbonylation of D-methionine.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHDichloromethane/Water0285
2Na2CO3Dichloromethane/Water0288
3Na2CO3Ethyl Acetate/Water0282
4Na2CO3Dichloromethane/Water25180
5K2CO3Dichloromethane/Water0286

This is an illustrative table and does not represent actual experimental data.

Biocatalytic and Enzymatic Synthesis Routes to D-Amino Acid Derivatives

Biocatalytic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of D-amino acid derivatives, including those of methionine, has been an area of active research.

Enzymatic N-Carbethoxy Group Formation

While direct enzymatic N-carbethoxylation is not a widely established industrial process, the enzymatic synthesis of closely related N-carbamoyl-D-amino acids is a cornerstone of D-amino acid production. The "hydantoinase process" is a well-established multi-enzymatic system for the synthesis of optically pure D-amino acids.

This process starts with a racemic mixture of a 5-monosubstituted hydantoin, such as D,L-5-(2-methylthioethyl)hydantoin. A D-stereoselective hydantoinase enzyme then catalyzes the hydrolytic ring-opening of the D-enantiomer of the hydantoin to form N-carbamoyl-D-methionine. The unreacted L-hydantoin can be racemized by a hydantoin racemase, allowing for a theoretical yield of 100% for the D-product in a dynamic kinetic resolution process.

The N-carbamoyl-D-methionine can then be subsequently hydrolyzed by a D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase) to yield the free D-methionine, ammonia, and carbon dioxide. This enzymatic cascade is a highly efficient and stereoselective route to D-amino acids.

The following table summarizes the key enzymes involved in the hydantoinase process for the production of D-methionine.

EnzymeEC NumberReaction CatalyzedSubstrateProduct
Hydantoin Racemase5.1.99.5Racemization of L-5-(2-methylthioethyl)hydantoinL-5-(2-methylthioethyl)hydantoinD,L-5-(2-methylthioethyl)hydantoin
D-Hydantoinase3.5.2.2Hydrolysis of D-5-(2-methylthioethyl)hydantoinD-5-(2-methylthioethyl)hydantoinN-Carbamoyl-D-methionine
D-Carbamoylase3.5.1.77Hydrolysis of N-Carbamoyl-D-methionineN-Carbamoyl-D-methionineD-Methionine

While the hydantoinase process yields the N-carbamoyl derivative, research into other enzymes, such as lipases and acylases, for the direct N-acylation of amino acids is ongoing. Some lipases have been shown to catalyze the N-acylation of amino acids in non-aqueous media, and this could potentially be extended to N-carbethoxylation. However, the substrate specificity and efficiency for D-methionine would need to be investigated.

Deracemization Strategies for N-Carbethoxy-DL-Methionine

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds like this compound. While true deracemization involves converting an unwanted enantiomer into the desired one, the most established industrial methods for N-acylamino acids rely on enzymatic kinetic resolution. This process selectively transforms one enantiomer, allowing for the separation of the desired, unreacted enantiomer.

Enzymatic kinetic resolution using acylase enzymes is a common strategy for separating D- and L-amino acids from their N-acyl racemic mixtures. google.com In this approach, an enzyme like Acylase I enantioselectively hydrolyzes the N-acyl group from the L-enantiomer of the racemic mixture. google.com This leaves the N-acyl-D-amino acid, in this case, this compound, unreacted and in an optically pure form, which can then be separated from the resulting L-amino acid. Hydrolases, a broad class of enzymes that includes acylases and lipases, are highly effective for these transformations due to their high stereoselectivity, operating under mild conditions of neutral pH and ambient temperature. mdpi.com

Table 1: Key Enzymes in Kinetic Resolution of N-Acylamino Acids This table is interactive and can be sorted by clicking on the headers.

Enzyme Class Specific Enzyme Example Typical Substrate Principle of Resolution
Acylases Acylase I N-Acetyl-DL-amino acids Enantioselective hydrolysis of the N-acyl-L-enantiomer
Hydrolases Amano Lipase PS Racemic carboxylic acid esters Enantioselective hydrolysis of the (S)-ester to an acid

Emerging strategies in this field include photochemical deracemization. Recent research has demonstrated the successful deracemization of racemic N-carboxyanhydrides (NCAs) of α-amino acids using a chiral benzophenone (B1666685) catalyst and light irradiation. d-nb.inforesearchgate.net This process generates highly enantioenriched NCAs (up to 98% ee) which can be converted into various amino acid derivatives. d-nb.info While this method has not been specifically reported for N-Carbethoxy-DL-methionine, it represents a potential future strategy for analogous compounds.

Multi-Enzyme Systems in D-Amino Acid Synthesis for this compound Precursors

The synthesis of D-amino acids, the direct precursors to this compound, can be efficiently achieved using multi-enzyme cascade reactions. researchgate.nettandfonline.com These one-pot systems offer significant advantages, including higher catalytic efficiency, reduced costs, and the elimination of intermediate separation steps. researchgate.net Such systems can convert readily available L-amino acids or prochiral α-keto acids into the desired D-amino acids with high enantiopurity.

A common multi-enzyme strategy involves the stereoinversion of an L-amino acid. nih.gov For instance, a cascade can be constructed using an L-amino acid oxidase (LAAO) or deaminase (LAAD) to convert the L-amino acid into its corresponding α-keto acid. nih.govnih.gov This intermediate is then stereoselectively aminated by a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (D-AAT) to produce the target D-amino acid. nih.govnih.gov To ensure the reaction proceeds, these systems often incorporate a cofactor regeneration enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), to recycle essential cofactors like NAD(P)H. nih.govnih.govacs.org

Table 2: Examples of Multi-Enzyme Systems for D-Amino Acid Synthesis This table is interactive and can be sorted by clicking on the headers.

System Type Enzyme 1 (Role) Enzyme 2 (Role) Enzyme 3 (Role) Starting Material Product Ref.
Stereoinversion L-amino acid oxidase (Oxidation) D-amino acid dehydrogenase (Reductive Amination) Catalase (H₂O₂ decomposition) L-amino acid D-amino acid nih.gov
Stereoinversion L-amino acid deaminase (Oxidative Deamination) D-amino acid dehydrogenase (Reductive Amination) Formate dehydrogenase (Cofactor Regeneration) L-amino acid D-amino acid nih.gov

For example, a four-enzyme system has been developed coupling a D-amino acid aminotransferase, glutamate (B1630785) racemase, glutamate dehydrogenase, and formate dehydrogenase to synthesize D-amino acids from their corresponding α-keto acids with excellent yields and enantiomeric excess. nih.gov These enzymatic cascades represent a concise and efficient route for the asymmetric synthesis of D-amino acid precursors required for producing this compound. researchgate.net

Synthesis of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are invaluable tools in metabolic research, proteomics, and drug development, serving as tracers for quantitative analysis. medchemexpress.com The synthesis of isotopically labeled this compound analogues involves the incorporation of stable isotopes such as ²H (D), ¹³C, or ¹⁵N into the methionine structure prior to the N-carbethoxylation step. medchemexpress.commedchemexpress.com

The labeling can be achieved through chemical synthesis using isotopically enriched starting materials. A straightforward protocol has been established for labeling the methyl group of methionine. This method uses ¹³CHD₂-methyl iodide and DL-homocystine (which can be deuterated at other positions) to produce methionine with a ¹³CHD₂ isotopomer in the methyl group. acs.org This approach can yield protein samples with nearly 100% incorporation of the desired label. acs.org

Alternatively, biosynthetic methods can be employed. Cells or microorganisms are cultured in media containing labeled precursors. nih.gov For instance, feeding cells with [methyl-¹³C]methionine allows for the labeling of compounds methylated by S-adenosyl methionine (SAM). nih.gov For protein production, E. coli can be grown in media supplemented with ¹³Cε-methionine to achieve high levels of incorporation (up to 93%) into the expressed proteins. researchgate.net Once the isotopically labeled D-methionine is synthesized and isolated, it can be readily converted to this compound through standard chemical protection procedures, such as reaction with ethyl chloroformate.

Table 3: Methods for Isotopic Labeling of Methionine This table is interactive and can be sorted by clicking on the headers.

Labeling Method Labeled Precursor(s) Isotope(s) Position of Label Resulting Labeled Methionine Ref.
Chemical Synthesis ¹³CHD₂-methyl iodide, DL-homocystine ¹³C, ²H (D) Methyl group (ε-carbon) ¹²CαH(¹²CH₂)₂S¹³CHD₂-Met acs.org
Biosynthesis (in E. coli) ¹³Cε-methionine ¹³C ε-carbon ¹³Cε-methionine researchgate.net
Biosynthesis (in cell culture) [methyl-¹³C]methionine ¹³C Methyl group (ε-carbon) ¹³C-methyl-methionine nih.gov

Chemical Reactivity and Derivatization Studies of N Carbethoxy D Methionine

Reactions at the N-Carbethoxy Moiety

The N-Carbethoxy group serves as a protecting group for the amino functionality of D-methionine. Its stability and the conditions required for its removal are critical aspects of its application in multi-step syntheses.

The removal of the N-Carbethoxy protecting group, a type of alkoxycarbonyl group, can be achieved under various conditions, primarily through hydrolysis. The mechanism of deprotection typically involves the cleavage of the carbamate (B1207046) linkage. This can be accomplished under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis: Treatment with strong acids, such as hydrobromic acid in acetic acid, can effectively cleave the N-Carbethoxy group. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the conjugate base of the acid, leading to the release of the free amino acid, carbon dioxide, and the corresponding alcohol.

Basic Hydrolysis: Saponification with aqueous alkali, such as sodium hydroxide (B78521), is another common method for the deprotection of N-alkoxycarbonyl groups. The hydroxide ion attacks the carbonyl carbon of the carbamate, leading to the formation of an unstable intermediate that subsequently breaks down to yield the free amine, carbonate, and ethanol (B145695).

Enzymatic Hydrolysis: Specific enzymes, such as acylases, can also be employed for the enantioselective hydrolysis of N-acyl amino acids. While less common for simple carbethoxy groups, enzymatic methods offer the advantage of mild reaction conditions and high stereospecificity.

Table 1: Illustrative Deprotection Conditions for N-Alkoxycarbonyl Protecting Groups (Analogous to N-Carbethoxy)

Protecting GroupReagent/ConditionsTypical Reaction TimeComments
N-tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) in Dichloromethane (DCM)30 min - 2 hCommonly used in solid-phase peptide synthesis.
N-Benzyloxycarbonyl (Z/Cbz)H₂/Pd or HBr in Acetic Acid1 - 4 hCatalytic hydrogenation is a mild deprotection method.
N-Fluorenylmethoxycarbonyl (Fmoc)20% Piperidine in Dimethylformamide (DMF)5 - 30 minBase-labile group, widely used in solid-phase peptide synthesis.

Note: This table provides general conditions for common N-alkoxycarbonyl protecting groups that are analogous to the N-Carbethoxy group. Specific conditions for N-Carbethoxy-D-methionine may vary.

The stability of the carbethoxy linkage is a key factor in its utility as a protecting group. It is generally stable to conditions used for the formation of peptide bonds and other common synthetic transformations. However, its lability under specific acidic or basic conditions allows for its selective removal when desired.

Sulfur Atom Reactivity of the Methionine Side Chain

The thioether group in the side chain of methionine is susceptible to a range of chemical reactions, most notably oxidation and radical-mediated processes.

The sulfur atom of the methionine side chain is readily oxidized to form methionine sulfoxide (B87167) and, under more stringent conditions, methionine sulfone. This oxidation can be initiated by a variety of oxidizing agents, including hydrogen peroxide, peroxy acids, and halogens.

The formation of methionine sulfoxide introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide. The oxidation is a two-electron process and is a common post-translational modification in proteins, often associated with oxidative stress. The oxidation of methionine residues can alter the structure and function of proteins.

Mechanism of Sulfoxide Formation: The reaction with hydrogen peroxide is thought to proceed via a nucleophilic attack of the sulfur atom on the peroxide oxygen, leading to the formation of a transient intermediate that then rearranges to form the sulfoxide and water.

Table 2: Common Oxidizing Agents for Methionine and its Derivatives

Oxidizing AgentProduct(s)Typical Conditions
Hydrogen Peroxide (H₂O₂)Methionine SulfoxideAqueous solution, room temperature
Peroxyacetic AcidMethionine Sulfoxide, Methionine SulfoneOrganic solvent, controlled temperature
Sodium Periodate (NaIO₄)Methionine SulfoxideAqueous solution, mild conditions
m-Chloroperoxybenzoic Acid (mCPBA)Methionine Sulfoxide, Methionine SulfoneOrganic solvent

The sulfur atom of methionine is also a target for radical reactions. One-electron oxidation of the thioether can lead to the formation of a sulfur-centered radical cation. This radical cation is a key intermediate that can undergo several subsequent reactions, including deprotonation and decarboxylation.

Deprotonation Pathway: The sulfur radical cation can be deprotonated at the α-carbon, leading to the formation of an α-(alkylthio)alkyl radical. This pathway is favored in neutral to alkaline conditions.

Decarboxylation Pathway: In a competing reaction, intramolecular electron transfer from the carboxylate group to the sulfur radical cation can occur, resulting in decarboxylation and the formation of an α-aminoalkyl radical.

The identification of these transient radical intermediates is often accomplished using time-resolved techniques such as pulse radiolysis and laser flash photolysis, in conjunction with spectroscopic methods like electron spin resonance (ESR). Studies on N-acetyl-methionine have provided valuable insights into the quantum yields of these competing radical reaction pathways.

Carboxyl Group Transformations in this compound

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, most notably activation for the formation of amide (peptide) bonds.

The activation of the carboxyl group is a prerequisite for its coupling with an amino group to form a peptide bond. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Several reagents have been developed for this purpose.

Mixed Anhydride (B1165640) Method: One common method involves the formation of a mixed anhydride by reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine.

Carbodiimide Method: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate carboxyl groups. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine.

Active Ester Method: The carboxyl group can be converted into an active ester, for example, by reaction with N-hydroxysuccinimide (NHS) or pentachlorophenol. These active esters are stable enough to be isolated but sufficiently reactive to couple with amines.

The use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has also been investigated for the coupling of acyl-L-amino acids, proceeding through a mixed anhydride intermediate. These methods are fundamental to the stepwise synthesis of peptides and other complex molecules derived from amino acids.

Stereochemical Stability and Epimerization Studies of D-Amino Acid Derivatives

The stereochemical integrity of amino acid derivatives is crucial for their biological function and pharmaceutical applications. D-amino acids, such as this compound, can undergo a process called epimerization, where the configuration at the alpha-carbon inverts, converting the D-isomer into its L-isomer counterpart.

The epimerization of amino acid derivatives, including N-protected forms like this compound, is a significant consideration in peptide synthesis and the study of protein structure. The primary mechanism for this transformation, particularly under basic conditions, involves the deprotonation and subsequent reprotonation of the α-carbon. nih.govnih.gov

The process is initiated by a base abstracting the acidic α-proton from the amino acid residue. This results in the formation of a planar carbanion intermediate. The stability of this intermediate is a key factor in the rate of epimerization. Subsequently, protonation of this planar intermediate can occur from either face with relatively equal probability, leading to a mixture of both D- and L-isomers. nih.gov For methionine specifically, the presence of the sulfur atom in the side chain and the N-terminal protecting group can influence the acidity of the α-proton, potentially affecting the rate of this base-catalyzed epimerization. nih.gov

Alternative mechanisms, such as the formation of an oxazolone (B7731731) intermediate, have also been proposed, especially in the context of peptide synthesis where the carboxyl group is activated. nih.gov

The stability of the D-configuration of this compound is highly dependent on its surrounding chemical environment. Several factors can promote epimerization and compromise the stereochemical integrity of the molecule.

The rate of epimerization is significantly influenced by factors such as the solvent, the strength of the base used, and the temperature. nih.govu-tokyo.ac.jp Polar solvents can increase the rate of epimerization by stabilizing the charged carbanion intermediate. u-tokyo.ac.jp The choice and concentration of the base are also critical; stronger bases will more readily abstract the α-proton, accelerating the conversion. nih.gov Additionally, higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction, thus increasing the rate of epimerization. u-tokyo.ac.jp The structural constraints within a molecule, such as being part of a cyclic peptide, can also affect the susceptibility of a methionine residue to epimerization. nih.gov

Table 1: Factors Influencing Stereochemical Integrity

Factor Effect on Epimerization Rate Rationale
Base Strength Increases with stronger bases Facilitates the abstraction of the α-proton to form the carbanion intermediate. nih.gov
Solvent Polarity Generally increases in polar solvents Stabilizes the planar carbanion intermediate, promoting its formation. u-tokyo.ac.jp
Temperature Increases with higher temperatures Provides the activation energy needed for the deprotonation-reprotonation process. u-tokyo.ac.jp
Molecular Structure Varies (e.g., cyclic vs. linear) Steric hindrance and conformational rigidity can either promote or inhibit access to the α-proton. nih.gov

Complexation Chemistry of Methionine Derivatives

The presence of multiple donor atoms (nitrogen, oxygen, and sulfur) in methionine derivatives allows them to act as versatile ligands, forming complexes with a variety of metal ions. The N-carbethoxy group modifies this behavior by protecting the amino group.

N-protected amino acids are of significant interest in coordination chemistry as they serve as models for understanding metal-protein interactions. jofamericanscience.org In this compound, the N-terminal protecting group prevents the amino nitrogen from participating in coordination in its protonated form. Therefore, complexation with metal ions primarily occurs through the carboxylate group. jofamericanscience.org

Studies on similar N-protected amino acids show that they can coordinate to metal ions as bidentate ligands through the two oxygen atoms of the carboxylate group. jofamericanscience.org However, the thioether sulfur in the methionine side chain presents another potential coordination site. Depending on the metal ion and reaction conditions, methionine and its derivatives can act as bidentate or tridentate ligands. wikipedia.org The involvement of the N-acyl group's oxygen atom in coordination has also been observed, particularly in palladium complexes, where it plays a cooperative role in catalytic processes. nih.govwikipedia.org

Methionine derivatives form stable chelate complexes with a range of transition metal ions. acs.org Chelation involves the formation of a ring structure between the ligand and the central metal ion. In the case of this compound, chelation would likely involve the carboxylate oxygens and potentially the side-chain sulfur atom.

The interaction between the ligand and the metal is typically electrostatic in nature, but other factors, such as the electronic structure of the metal ion, can influence the stability and geometry of the complex. nih.gov The formation of complexes with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) has been studied for various N-acyl amino acid derivatives. researchgate.net The resulting complexes can have different stoichiometries and geometries, such as tetrahedral or square-planar, depending on the coordination preferences of the metal ion. researchgate.net

Table 2: Potential Coordination Modes of this compound with Transition Metals

Metal Ion (Example) Potential Donor Atoms Coordination Mode
Cu(II), Zn(II), Ni(II) Carboxylate Oxygens Monodentate or Bidentate (O,O'-chelate) jofamericanscience.org
Pd(II) Carboxylate Oxygen, Acyl Oxygen Bidentate (O,O-chelate), cooperative role in catalysis nih.gov
Pt(II), Pd(II) Carboxylate Oxygen, Sulfur Bidentate (S,O-chelate)
Co(III), Ir(III) Carboxylate Oxygen, Amino Nitrogen (if deprotected), Sulfur Tridentate (S,N,O-chelate) wikipedia.org

Mechanistic Investigations of N Carbethoxy D Methionine Transformations

Reaction Mechanism Elucidation via Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms for methionine derivatives, including N-Carbethoxy-D-methionine, heavily relies on advanced spectroscopic techniques capable of detecting and characterizing short-lived intermediate species. Techniques such as pulse radiolysis and laser flash photolysis are instrumental in studying one-electron oxidation mechanisms. nih.gov These methods allow for the time-resolved observation of transient species generated during the reaction.

Table 1: Spectroscopic Techniques in Mechanistic Studies
TechniqueInformation ObtainedTypical Intermediates Detected
Pulse RadiolysisTime-resolved kinetic data and absorption spectra of radical species. nih.govSulfuranyl radicals, sulfur radical cations (>S•+). mdpi.com
Laser Flash Photolysis (LFP)Kinetics and spectra of transient species generated by photo-sensitization. mdpi.comTriplet states of sensitizers, radical cations, α-thioalkyl radicals. mdpi.com
Electron Paramagnetic Resonance (EPR)Detection and characterization of paramagnetic species (radicals). nih.govCarbon-, nitrogen-, and sulfur-centered radicals. nih.gov
High-Resolution Mass Spectrometry (MS/MS)Structural information of stable reaction products. mdpi.comOxidation products (e.g., sulfoxides), radical-radical coupling products. mdpi.com

Kinetic Studies of this compound Reactions

Kinetic studies are essential for quantifying the rates of chemical transformations and understanding how different variables affect the reaction. For reactions involving methionine and its derivatives, kinetic analyses have been conducted as a function of pH, temperature, and reactant concentrations. researchgate.net The reaction between the amino acid and an oxidizing or modifying agent often follows specific rate laws. For example, studies on the reaction of DL-methionine with ninhydrin (B49086) have shown that the reaction follows first-order and fractional-order kinetics with respect to the reactants. researchgate.net

The rate of a reaction can be significantly influenced by the surrounding environment. For instance, the rate constants for the formation of products can be enhanced by the presence of certain organic solvents, which can be attributed to factors like decreased water content in the reaction mixture and higher solubility of the products. researchgate.net Time-resolved kinetic studies using techniques like pulse radiolysis have been crucial in expanding the mechanistic understanding of radical reaction pathways of methionine in various environments. mdpi.comnih.gov These studies provide data on the lifetimes of radical intermediates, which can be in the microsecond to millisecond range. nih.gov

Table 2: Factors Influencing Reaction Kinetics of Methionine Derivatives
FactorEffect on Reaction RateTypical Observation
pHInfluences the protonation state of reactants and intermediates.Rate constants can vary significantly with changes in pH. mdpi.com
TemperatureGenerally increases reaction rates according to Arrhenius equation.Kinetic studies are often performed at various temperatures to determine activation parameters. researchgate.net
SolventAffects reactant solubility and stabilization of transition states.Addition of organic solvents like DMSO or acetonitrile (B52724) can increase reaction rates. researchgate.net
Reactant ConcentrationDetermines the order of the reaction.Reaction may be first-order, second-order, or fractional-order with respect to specific reactants. researchgate.net

Radical Pathways and Characterization of Reaction Intermediates

The oxidation of methionine derivatives frequently proceeds through radical pathways. One-electron oxidation, often initiated by hydroxyl radicals (HO•) or through photosensitization, leads to the formation of a sulfur radical cation (>S•+) as a primary intermediate. nih.govmdpi.com This highly reactive species can then undergo competing reactions.

One major pathway is deprotonation from a carbon atom adjacent to the sulfur, yielding α-thioalkyl radicals (αS•). mdpi.com Another significant pathway, particularly for derivatives with a free carboxylate group, is decarboxylation. This involves an intramolecular electron transfer from the carboxylate group to the sulfur radical cation, resulting in the formation of an α-amidoalkyl radical (αN•). mdpi.com These carbon-centered radicals are key intermediates that can lead to various final products through radical-radical coupling or other termination steps. nih.govmdpi.com The presence of these specific radical intermediates has been confirmed by techniques like EPR spectroscopy. nih.gov The interplay between these pathways is influenced by factors such as the molecular structure and the pH of the solution. mdpi.com

Solvent Effects and Reaction Catalysis in this compound Chemistry

The choice of solvent can profoundly impact the course and rate of chemical reactions involving this compound. Solvents affect the stability of reactants, intermediates, and transition states through solvation and dielectric effects. chemijournal.com For instance, studies on the decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvent mixtures showed that reaction rates increased in all cosolvent systems studied, including methanol, ethanol (B145695), and acetonitrile. nih.gov The solvent's polarity and ability to form hydrogen bonds can shift the position of maximum absorption in UV-Vis spectra, indicating an influence on the electronic transitions of the molecule. chemijournal.com

Catalysis provides pathways for reactions to occur more efficiently. In the context of methionine derivatives, photoredox catalysis has emerged as a powerful tool for site-selective functionalization. princeton.edu Using a suitable photocatalyst, such as a flavin derivative, it is possible to generate an α-thio radical species from a methionine residue via a single-electron transfer (SET) process. princeton.edu This radical can then react with other molecules to form new carbon-carbon bonds, enabling the modification of the methionine side chain. princeton.edu Additionally, in biological systems, enzymes can catalyze transformations of methionine with high specificity. While not a direct catalyst in the traditional sense, methionine residues themselves can play a catalytic role within an enzyme's active site, often through electrostatic stabilization of a transition state. scispace.combristol.ac.uk

Advanced Analytical Methodologies for N Carbethoxy D Methionine Characterization and Quantification

The comprehensive characterization and quantification of N-Carbethoxy-D-methionine, a derivative of the essential amino acid methionine, rely on a suite of advanced analytical methodologies. These techniques provide detailed information regarding the compound's molecular structure, functional groups, purity, and crystalline form. Spectroscopic and spectrometric methods are central to this analytical endeavor, each offering unique insights into the physicochemical properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹H-¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for the unambiguous assignment of the molecular structure.

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical shifts (δ), signal multiplicity (splitting pattern), and integration values. For this compound, the spectrum would reveal distinct signals for the protons of the ethyl group (a triplet for the CH₃ and a quartet for the O-CH₂), the methine proton (α-carbon), the methylene (B1212753) protons (β and γ carbons), the methyl group attached to the sulfur atom, and the amide (N-H) proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. Key resonances would include those for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups, the α-carbon, the carbons of the ethyl group, the methylene carbons of the side chain, and the S-methyl carbon. bmrb.io

¹H-¹⁵N NMR , typically through heteronuclear correlation techniques like HSQC, would be particularly useful for probing the environment of the nitrogen atom in the carbamate linkage. This would yield a correlation signal between the amide proton and the nitrogen atom, providing a sensitive probe for structural and dynamic studies. nih.gov

While specific experimental spectra for this compound were not found, the expected chemical shifts can be estimated based on data for methionine and standard substituent effects. bmrb.iopdx.edu

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH~10-12Singlet (broad)
-NH-~7-8Doublet
α-CH~4.3-4.5Multiplet
-O-CH₂-CH₃~4.1Quartet
γ-CH₂~2.5-2.7Triplet
β-CH₂~2.0-2.2Multiplet
S-CH₃~2.1Singlet
-O-CH₂-CH₃~1.2Triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~174-176
-NH-C=O-O-~156-158
-O-CH₂-CH₃~61-63
α-CH~52-54
β-CH₂~30-32
γ-CH₂~29-31
S-CH₃~15-16
-O-CH₂-CH₃~14-15

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands would confirm the presence of the carboxylic acid group (broad O-H stretch and a C=O stretch), the carbamate group (N-H stretch and a distinct C=O stretch, often referred to as the Amide I band), C-H bonds in the alkyl portions, and the C-S-C linkage. Comparing the spectrum to that of unmodified D-methionine would clearly show the appearance of bands associated with the N-ethoxycarbonyl group. beilstein-journals.orgchemicalbook.comresearchgate.net

Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
CarbamateN-H stretch3200-3400
CarbamateC=O stretch (Amide I)1680-1710
CarbamateC-N stretch / N-H bend (Amide II)1510-1550
Ether (Carbamate)C-O stretch1220-1280
AlkylC-H stretch2850-3000
ThioetherC-S-C stretch~550-700

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores—parts of the molecule that absorb light—determine the absorption spectrum. In this compound, the primary chromophores are the carbonyl groups of the carboxylic acid and the carbamate functions.

Similar to unmodified methionine, this compound is not expected to exhibit significant absorbance at wavelengths longer than 250 nm. sielc.com The carboxyl group typically absorbs in the 200-210 nm range. The N-ethoxycarbonyl group does not add a conjugated system and therefore is not expected to shift the maximum absorption wavelength (λmax) significantly into the near-UV range. The compound would be largely transparent in the near-UV and visible regions, a characteristic useful for distinguishing it from compounds containing aromatic amino acids, which absorb strongly around 280 nm. quora.comnih.gov

Mass Spectrometry (MS and MS/MS) and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₅NO₄S. nih.gov The expected exact mass is 221.0722 g/mol . In electrospray ionization (ESI) in positive mode, the compound would be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 222.0795.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern, which provides structural confirmation. The fragmentation of this compound would likely involve characteristic losses related to both the N-protecting group and the methionine side chain. rsc.orgresearchgate.net Expected fragmentation pathways include the neutral loss of ethanol (B145695) (46 Da) or ethene (28 Da) from the carbethoxy group, loss of CO₂ (44 Da), and cleavage of the thioether side chain, similar to the fragmentation patterns observed for methionine itself. nih.govnist.gov

Predicted Major Fragment Ions for [this compound+H]⁺ in MS/MS

Proposed Fragment StructureNeutral LossPredicted m/z
[M+H - H₂O]⁺H₂O (18.01)204.0690
[M+H - C₂H₅OH]⁺Ethanol (46.04)176.0359
[M+H - H₂O - CO]⁺H₂O + CO (46.01)176.0359
[M+H - CH₃SH]⁺Methanethiol (48.00)174.0713
[M+H - COOH - C₂H₅]⁺Formic Acid + Ethyl radical146.0478
Immonium ion [CH(NH₂)COOH]⁺-74.0235

X-ray Diffraction (XRD) and Single-Crystal Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Single-crystal X-ray analysis provides precise bond lengths, bond angles, and torsion angles, as well as information on the crystal packing, intermolecular interactions (like hydrogen bonding), and absolute configuration.

While no specific crystal structure data for this compound was identified, analysis of related compounds like DL-methionine reveals that it can exist in different polymorphic forms (α and β forms), each with a unique crystal lattice and packing arrangement. researchgate.net For example, the β-form of DL-methionine crystallizes in the C2/c space group. researchgate.net A similar detailed analysis of this compound would elucidate its solid-state conformation and the hydrogen-bonding networks established by its carboxylic acid and carbamate groups. Powder XRD (PXRD) would be used to characterize polycrystalline samples, providing a fingerprint for phase identification and purity assessment. acs.orgcardiff.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR can be used to study radical species generated from it, for instance, through one-electron oxidation.

Studies on the closely related N-acetylmethionine radical cation provide significant insight into the likely behavior of the this compound radical. nih.govresearchgate.net Upon oxidation, the initial radical cation is centered on the sulfur atom. In basic solutions, the deprotonated amino group's lone pair is available to form an intramolecular S-N three-electron bond with the sulfur radical, leading to a stable five-membered ring structure. nih.govresearchgate.net This cyclic radical has a characteristic EPR spectrum, defined by its g-factor and hyperfine coupling constants to nearby nuclei (e.g., ¹⁴N, ¹H). Given the structural similarity, the this compound radical cation is expected to form an analogous cyclic species. The EPR parameters for the N-acetyl-L-methionine cyclic radical provide a reference for what would be expected. nih.govresearchgate.net

Reported EPR Parameters for the Cyclic Radical of N-acetyl-L-methionine nih.govresearchgate.net

ParameterReported Value
g-factor2.0041
a(¹⁴N)11.0 G (0.99 mT)
a(1H, N-H)11.0 G (0.99 mT)
a(1H, α-CH)1.5 G (0.14 mT)
a(2H, γ-CH₂)11.0 G (0.99 mT)

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for the analysis of amino acid derivatives like this compound. The choice of technique depends on the analyte's properties and the analytical objective, such as quantification in a complex matrix or impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, HPLC offers robust separation capabilities, which can be coupled with various detectors for quantification and identification. jofamericanscience.orgnih.gov The separation is often achieved on mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms, which is effective for polar compounds like amino acids and their derivatives. nih.govsielc.comresearchgate.net

The choice of detector is critical and is determined by the required sensitivity, selectivity, and the inherent properties of the analyte.

UV-Visible (UV-Vis) Detection: this compound, like many amino acids, lacks a strong chromophore, limiting UV detection to low wavelengths, typically between 200 and 225 nm. sielc.comnih.gov While this method is straightforward, its sensitivity and selectivity can be hampered by interferences from other compounds that absorb in the same region. nih.gov

Fluorescence Detection (FLD): This method offers significantly higher sensitivity and selectivity compared to UV detection. However, since this compound is not naturally fluorescent, a pre-column or post-column derivatization step with a fluorescent tag (a fluorophore) is necessary. researchgate.net

Refractive Index (RI) Detection: RI detectors are universal but suffer from low sensitivity and are not compatible with gradient elution, making them less suitable for complex analyses or trace quantification of this compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and unparalleled selectivity. nih.govresearchgate.net MS detection allows for the determination of the molecular weight of the analyte, providing definitive identification. Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation and highly selective quantification in complex matrices. nih.gov

DetectorPrincipleApplicability for this compoundAdvantagesLimitations
UV-Visible (UV)Absorbance of UV-Vis lightDirect detection at low wavelengths (e.g., 200 nm) sielc.comSimple, robust, non-destructiveLow sensitivity and selectivity, requires analyte to have a chromophore
Fluorescence (FLD)Emission of light after excitationRequires pre- or post-column derivatization with a fluorescent reagent researchgate.netHigh sensitivity and selectivityRequires derivatization, not all compounds can be derivatized
Refractive Index (RI)Change in refractive index of the eluentGenerally not recommendedUniversal detectorLow sensitivity, not compatible with gradient elution, sensitive to temperature changes
Mass Spectrometry (MS)Mass-to-charge ratio of ionized moleculesHighly suitable for both quantification and identification nih.govHigh sensitivity and selectivity, provides molecular weight and structural informationHigher cost and complexity, mobile phase must be volatile

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, resulting in dramatically improved resolution, higher speed, and increased sensitivity. unibo.it For the analysis of this compound, UHPLC can provide faster separation times, reducing a 25-minute HPLC run to under 6 minutes, and sharper peaks, which leads to better detection limits. researchgate.net This is particularly advantageous for high-throughput screening or when analyzing complex biological samples where numerous components need to be resolved. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Amino acid derivatives like this compound are non-volatile due to their polar carboxyl and amino groups. nist.gov Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable form suitable for GC analysis. nist.govd-nb.info

A common derivatization agent is methyl chloroformate, which reacts with the amino and carboxyl groups to create volatile methoxycarbonyl derivatives. nist.govvub.be Following derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass spectra for identification and quantification. d-nb.infovub.be GC-MS offers high resolution and sensitivity, making it a valuable tool for the analysis of amino acid profiles in various matrices. nih.gov

Chiral Analysis Techniques for D-Amino Acid Derivatives

Distinguishing between enantiomers is critical, as D- and L-amino acids can have vastly different biological roles. researchgate.netresearchgate.net The analysis of this compound necessitates chiral separation techniques to confirm its enantiomeric identity and purity. Chiral analysis is typically achieved through either direct or indirect chromatographic methods. researchgate.net

Direct chiral chromatography involves the use of a Chiral Stationary Phase (CSP) in HPLC. sigmaaldrich.com These stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and thus, their separation. researchgate.net This method is often preferred as it avoids the need for derivatization, simplifying sample preparation. sigmaaldrich.com

Several types of CSPs have proven effective for the separation of amino acids and their derivatives:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful in resolving underivatized amino acid enantiomers. sigmaaldrich.comresearchgate.net They possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com

Cyclofructan-Based CSPs: These columns, such as those with isopropylcarbamate cyclofructan 6, can achieve enantioselective separation of methionine in polar-organic separation modes. researchgate.net

Cinchona-Derived Zwitterionic CSPs: These columns (e.g., CHIRALPAK® ZWIX) are versatile for the chiral analysis of free and N-blocked amino acids. chiraltech.com

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleSeparation PrincipleApplicability for Amino Acid Derivatives
Macrocyclic GlycopeptideTeicoplanin, Vancomycin sigmaaldrich.comInclusion complexation, hydrogen bonding, ionic interactions sigmaaldrich.comExcellent for underivatized and N-protected amino acids sigmaaldrich.com
Cyclofructan-BasedIsopropylcarbamate cyclofructan 6 researchgate.netHydrogen bonding, dipole-dipole interactions researchgate.netEffective in polar organic and normal phase modes researchgate.net
Cinchona Alkaloid-BasedQuinine, Quinidine chiraltech.comIon-pairing, hydrogen bonding, π-π interactionsSuitable for N-blocked amino acids chiraltech.com
Crown Ether-Based(+)-(18-Crown-6)-tetracarboxylic acidComplexation with the primary amino groupSpecific for primary amino acids mdpi.com

The indirect method involves reacting the enantiomeric mixture of the amino acid derivative with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column. nih.gov This approach is valuable when a suitable CSP is not available or when enhanced detection sensitivity is required, as many CDAs contain a chromophore or fluorophore. mdpi.com

A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). nih.govbiorxiv.org It reacts with the primary or secondary amino group of the amino acid derivative. The resulting diastereomers can then be separated by reversed-phase HPLC and detected by UV-Vis. nih.gov Other reagents, such as o-phthaldialdehyde (OPA) combined with a chiral thiol (e.g., N-isobutyryl-L-cysteine), form highly fluorescent isoindole derivatives, enabling trace-level analysis with fluorescence detection. researchgate.netnih.gov

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedDetection Method
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent) nih.govAmino groupUV-Vis
o-Phthaldialdehyde / Chiral ThiolOPA / IBLC or IBDC researchgate.netPrimary amino groupFluorescence
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITC nih.govAmino groupUV-Vis
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFE nih.govAmino groupUV-Vis

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that provides information on the stereochemical features of chiral molecules. Since this compound possesses a chiral center at the α-carbon, it is optically active and thus amenable to analysis by CD spectroscopy. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores, which are influenced by their asymmetric environment. vlabs.ac.inharvard.edu

In this compound, the primary chromophores are the peptide-like carbethoxy group (-NH-C(=O)-O-) and the carboxylic acid group (-COOH). The electronic transitions within these groups, particularly the n→π* and π→π* transitions of the carbonyl functions, give rise to characteristic CD signals in the far-UV region (typically 190-250 nm). vlabs.ac.in The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center.

The CD spectrum serves as a unique fingerprint for the molecule, allowing for:

Confirmation of Stereochemical Integrity: Comparison of the CD spectrum of a sample to that of a known standard of D-enantiomer can confirm its stereochemical identity. The spectrum of the corresponding L-enantiomer, N-Carbethoxy-L-methionine, would be a mirror image.

Detection of Enantiomeric Impurities: The presence of the L-enantiomer as an impurity would lead to a decrease in the observed molar ellipticity, with a racemic mixture showing no CD signal.

Conformational Analysis: The rotational freedom around the various single bonds in this compound can lead to different solution-state conformations. CD spectroscopy is sensitive to these conformational changes, which can be influenced by factors such as solvent polarity and pH.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that causes the rotation of the plane of plane-polarized light. quora.com The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. The specific rotation is an intrinsic property of a chiral compound and is defined by the Biot's law equation:

[α]λT = α / (l × c)

where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters.

c is the concentration of the sample in grams per milliliter (or g/100 mL). youtube.com

For this compound, the measurement of its specific rotation provides a straightforward method for quality control. It is important to note that the "D" designation does not inherently predict a dextrorotatory (+) or levorotatory (-) rotation. This must be determined experimentally. reddit.com The enantiomer, N-Carbethoxy-L-methionine, will exhibit the same magnitude of specific rotation but with the opposite sign.

Factors that influence the measured optical rotation and must be strictly controlled include the temperature, the solvent used for the measurement, and the wavelength of the light source. youtube.com A typical report of a specific rotation value would include all of these parameters. For instance, a hypothetical value might be reported as [α]D20 = -25.3° (c=1, ethanol).

ParameterDescriptionTypical Conditions
Instrument PolarimeterMeasures the angle of rotation of plane-polarized light.
Light Source Sodium Lamp (D-line)λ = 589 nm
Temperature ControlledTypically 20°C or 25°C
Solvent Specified (e.g., Ethanol, Water)Concentration (c) is specified, e.g., g/100 mL
Path Length Standardized cellTypically 1 dm

Quantitative Analytical Method Development and Validation

The accurate determination of the concentration of this compound in various samples is crucial. This typically involves chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC), which require the development and rigorous validation of the analytical method.

Derivatization Strategies for Enhanced Detection

This compound lacks a strong chromophore that would allow for sensitive detection by UV-Vis spectrophotometry at higher wavelengths where matrix interference is minimal. To overcome this, derivatization strategies are often employed to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability.

Given that the amino group is already protected, derivatization would typically target the carboxylic acid group. However, a more common approach for analyzing N-protected amino acids, especially for assessing enantiomeric purity, involves the removal of the protecting group (hydrolysis of the carbethoxy group) to free the amine, followed by derivatization with a chiral or achiral reagent.

Common derivatization reagents for amino acids that could be applied after deprotection include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method but does not react with secondary amines. actascientific.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com

Dansyl Chloride: Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts. The reaction can be slow. actascientific.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives that can be detected by both UV and fluorescence detectors. creative-proteomics.comwaters.com

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A chiral derivatizing agent used specifically for determining the enantiomeric purity of amino acids. After deprotection of this compound, the resulting D-methionine would react with Marfey's reagent to form a diastereomer. The presence of any L-methionine impurity would result in a different diastereomer, which can be separated and quantified by reversed-phase HPLC. tandfonline.com

The choice of derivatization strategy depends on the analytical goal (quantification vs. enantiomeric purity), the required sensitivity, and the available instrumentation.

Precision, Accuracy, and Sensitivity Assessments

Once an analytical method, such as an HPLC method with pre-column derivatization, is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is a regulatory requirement in many industries and provides confidence in the reliability of the analytical data. The key validation parameters are precision, accuracy, and sensitivity. wjarr.comresearchgate.net

Precision: Expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated.

Sensitivity: This includes the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following table presents hypothetical validation results for a quantitative HPLC method for this compound, based on typical performance characteristics for similar analytical methods. cnr.it

Validation ParameterMeasurementAcceptance CriteriaHypothetical Result
Precision
RepeatabilityRSD of 6 replicate injections≤ 2%0.8%
Intermediate PrecisionRSD over 3 days≤ 3%1.5%
Accuracy % Recovery (Spike at 3 levels)98.0% - 102.0%99.5% - 101.2%
Sensitivity
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1Report Value0.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1Report Value0.3 µg/mL
Linearity Correlation Coefficient (r²)≥ 0.9990.9998

Statistical Analysis in Analytical Method Validation (e.g., ANOVA, Gran Plot)

Statistical tools are integral to the validation of analytical methods, providing a quantitative basis for assessing performance characteristics.

Gran Plot: The Gran plot is a linearization method used to determine the equivalence point in a potentiometric titration more accurately than by identifying the inflection point of the titration curve. wikipedia.orgsapub.org For the analysis of this compound, which has an acidic carboxylic acid group, a potentiometric titration with a strong base could be used for quantification.

The Gran plot transforms the non-linear titration data into a linear form. For the titration of a weak acid (like the carboxylic acid group of this compound) with a strong base, in the region before the equivalence point, a plot of Vb * 10pH (where Vb is the volume of base added) versus Vb yields a straight line. The x-intercept of this line gives a precise determination of the equivalence volume (Ve). chempedia.info This method is particularly advantageous because it utilizes data points away from the equivalence point, where the pH changes are smaller and the measurements are more stable. sapub.org

Biochemical Research Applications and Metabolic Pathway Studies of N Carbethoxy D Methionine

Investigations into Methionine Metabolism Pathways

Methionine metabolism is a critical network of biochemical reactions essential for protein synthesis, methylation reactions, and the production of important sulfur-containing compounds. The use of modified amino acids like N-Carbethoxy-D-methionine provides researchers with a means to probe the intricacies of these pathways.

The methionine salvage pathway is a crucial metabolic route that regenerates methionine from its downstream metabolite, S-adenosylmethionine (SAM). This pathway is vital for maintaining the cellular pool of methionine, especially in tissues with high polyamine synthesis. While direct studies involving this compound in this pathway are not extensively documented, its structure suggests a potential role as a protected form of D-methionine.

The initial steps of the methionine salvage pathway involve the conversion of 5'-methylthioadenosine (MTA) to 2-keto-4-methylthiobutyrate (KMTB). KMTB is then transaminated to form L-methionine. The introduction of this compound into experimental systems could potentially be used to study the stereospecificity of the enzymes involved in the final transamination step. However, it is important to note that the carbethoxy group would likely need to be removed for the molecule to participate directly in the pathway.

One-carbon metabolism refers to a series of interconnected pathways that transfer one-carbon units for various biosynthetic processes, including the synthesis of nucleotides, and the methylation of DNA, RNA, and proteins. nih.gov The central molecule in this pathway is S-adenosylmethionine (SAM), which is derived from methionine. nih.gov

The transsulfuration pathway is a metabolic route that converts homocysteine, a product of the methionine cycle, into cysteine. documentsdelivered.com This pathway is essential for the synthesis of cysteine and its downstream products, such as glutathione, a major cellular antioxidant. documentsdelivered.com The key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). documentsdelivered.com

Similar to its role in other methionine pathways, this compound is not a direct participant in the transsulfuration pathway, which primarily utilizes L-isomers. Investigations using this compound would likely focus on its potential to be metabolized into intermediates that could indirectly affect the transsulfuration pathway. For instance, if this compound is converted to α-keto-γ-methylthiobutyric acid, this could potentially influence the equilibrium of reactions leading to homocysteine, thereby indirectly impacting the flux through the transsulfuration pathway.

Enzymatic Transformations and Biochemical Tool Applications

The unique chemical structure of this compound makes it a useful tool for studying the substrate specificity and reaction mechanisms of various enzymes involved in amino acid metabolism.

D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. researchgate.net These enzymes exhibit high stereospecificity for D-amino acids.

This compound can serve as a potential substrate to probe the active site and substrate specificity of DAAO. Studies with N-acylated amino acids, such as N-acetyl-D-methionine, have shown that modifications to the amino group can significantly affect the rate of enzymatic conversion. nih.gov It is hypothesized that the carbethoxy group of this compound would influence its binding to the DAAO active site. The efficiency of its oxidation would provide insights into the steric and electronic requirements of the enzyme's substrate-binding pocket. The expected product of DAAO action on this compound, following the removal of the carbethoxy group, would be 2-oxo-4-methylthiobutyric acid.

Table 1: Putative Enzymatic Transformation of this compound by D-Amino Acid Oxidase

SubstrateEnzymePutative Products
This compoundD-Amino Acid Oxidase (DAAO)2-oxo-4-methylthiobutyric acid, Ammonia, Carbon Dioxide, Ethanol (B145695)

This table represents a hypothetical reaction based on the known activity of DAAO on D-amino acids and their derivatives.

Methionine synthases, such as the cobalamin-dependent MetH and cobalamin-independent MetE, are crucial enzymes that catalyze the final step in methionine biosynthesis, which involves the methylation of homocysteine to form methionine. pnas.org

Given that these enzymes act on homocysteine and require a methyl donor, there is no direct catalytic interaction expected with this compound. The structure of this compound is significantly different from the substrates of methionine synthases. However, in broader metabolic studies, the downstream metabolites of this compound could potentially influence the regulation of methionine synthase activity indirectly by altering the cellular concentrations of related metabolites.

Use as a Biochemical Probe in Protein Synthesis Studies

There is a scarcity of specific studies detailing the use of this compound as a biochemical probe in protein synthesis. However, the principles of using amino acid analogs in such studies provide a framework for its potential application.

In protein synthesis, the ribosome specifically incorporates L-amino acids into polypeptide chains. D-amino acids are generally not incorporated into proteins in eukaryotes. However, the cellular machinery can sometimes be manipulated or studied using D-amino acid analogs. Research has shown that in certain in vitro systems with modified ribosomes, D-amino acids can be incorporated into proteins to a limited extent. This allows for the creation of proteins with unique properties.

The N-carbethoxy modification on D-methionine would likely prevent its direct incorporation into a growing polypeptide chain, as the amino group required for peptide bond formation is blocked. For this compound to act as a probe, it would likely need to be metabolized in vivo or in vitro to remove the carbethoxy group, yielding D-methionine. The subsequent fate of this D-methionine would then be of interest.

Table 1: Potential Steps for this compound to act as a probe in Protein Synthesis

StepProcessExpected Outcome
1Cellular UptakeTransport into the cell via amino acid transporters. The carbethoxy group may alter transporter affinity.
2DeacylationEnzymatic removal of the N-carbethoxy group to yield D-methionine.
3IsomerizationConversion of D-methionine to L-methionine by the enzyme D-amino acid oxidase (DAO).
4IncorporationActivation of L-methionine by methionyl-tRNA synthetase and its incorporation into proteins.

By tracking a labeled version of this compound (e.g., with ¹³C or ¹⁴C), researchers could potentially probe the activity of deacylating enzymes and D-amino acid oxidase in various tissues or cellular conditions.

Applications in Studying Methyl Group Transfer Mechanisms (S-Adenosylmethionine-related)

The central molecule in methyl group transfer is S-adenosylmethionine (SAMe), which is synthesized from L-methionine. nih.gov D-methionine can also contribute to the SAMe pool after its conversion to L-methionine. mdpi.com Therefore, the application of this compound in studying methylation would be indirect and dependent on its conversion to L-methionine.

The primary pathway would involve the following steps:

Deacylation: this compound is hydrolyzed to D-methionine and an ethoxycarbonyl group.

Oxidative Deamination: D-methionine is converted by D-amino acid oxidase to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid.

Transamination: The α-keto acid is then transaminated to form L-methionine.

SAMe Synthesis: L-methionine is subsequently converted to SAMe by the enzyme methionine adenosyltransferase (MAT). researchgate.net

By supplying cells with this compound, researchers could investigate the flux through this metabolic pathway. The rate of SAMe synthesis from this precursor could provide insights into the combined efficiency of the deacylase, D-amino acid oxidase, and transaminase enzymes.

Table 2: Key Enzymes in the Conversion of this compound to SAMe

EnzymeRoleSubstrateProduct
(Hypothetical) Carboxylesterase/AmidaseDeacylationThis compoundD-methionine
D-amino acid oxidase (DAO)Isomerization (via keto-acid)D-methionineα-keto-γ-methylthiobutyric acid
TransaminaseIsomerizationα-keto-γ-methylthiobutyric acidL-methionine
Methionine Adenosyltransferase (MAT)SAMe SynthesisL-methionineS-adenosylmethionine (SAMe)

This approach could be valuable in studying conditions where the activity of these enzymes is altered, or in screening for inhibitors or activators of these metabolic steps.

Influence on Specific Biochemical Signaling Pathways at a Molecular Level

The influence of this compound on biochemical signaling pathways would likely be mediated through its metabolic products, primarily methionine and its downstream metabolite, SAMe. Methionine metabolism is intricately linked to several key signaling pathways. nih.gov

One of the most important is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including methionine, are known to activate mTORC1 signaling. nih.gov By providing a controlled release of methionine following its metabolic conversion, this compound could be used to study the dynamics of mTOR activation in response to methionine availability.

Furthermore, SAMe, the product of methionine metabolism, is the universal methyl donor for the methylation of DNA, RNA, and proteins (histones). These epigenetic modifications play a crucial role in regulating gene expression. fao.org An increased supply of methionine can lead to higher cellular SAMe levels, which in turn can influence the methylation status of key genes and proteins involved in various signaling cascades. nih.gov

For instance, SAMe-dependent methylation is critical for the function of protein phosphatase 2A (PP2A), an enzyme that regulates multiple signaling pathways by dephosphorylating key signaling proteins. nih.gov The activity of PP2A itself is modulated by the methylation of its catalytic subunit, which is sensitive to cellular SAMe levels. nih.gov Therefore, this compound could be used as a tool to modulate cellular SAMe levels and study the downstream effects on PP2A-regulated signaling pathways.

Table 3: Potential Influence of this compound on Signaling Pathways via Methionine/SAMe

Signaling PathwayKey Molecule(s)Potential Effect of this compound (via L-methionine/SAMe)
mTOR PathwaymTORC1Activation, leading to increased protein synthesis and cell growth.
Epigenetic RegulationDNA methyltransferases (DNMTs), Histone methyltransferases (HMTs)Altered DNA and histone methylation patterns, leading to changes in gene expression.
PP2A SignalingProtein Phosphatase 2A (PP2A)Modulation of PP2A activity through methylation of its catalytic subunit, affecting numerous downstream targets.

Computational and Theoretical Studies of N Carbethoxy D Methionine

Quantum Chemical Calculations (e.g., Density Functional Theory, First-Principles)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been successfully employed to study the structural and electronic properties of amino acid derivatives. smf.mx For a comprehensive analysis of N-Carbethoxy-D-methionine, a similar approach can be adopted, often utilizing functionals like B3LYP and a suitable basis set such as 6-311++G(d,p) to ensure accuracy in the calculated properties. smf.mxresearchgate.net

Table 1: Representative Optimized Geometrical Parameters of N-acetyl-DL-methionine (as an analogue for this compound) calculated by DFT.

This table showcases typical bond lengths and angles that would be determined for this compound through similar computational methods.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.53C1-C2-C3111.5
C2-N11.46C2-N1-C6121.8
C6-O11.23O1-C6-N1123.5
C3-S11.81C2-C3-S1113.2
S1-C51.80C3-S1-C5100.3

Source: Adapted from computational studies on N-acetyl-DL-methionine. researchgate.net

Conformational analysis further explores the different spatial arrangements of the molecule that are energetically accessible. This is particularly important for flexible molecules like this compound, which have several rotatable bonds. By identifying low-energy conformers, a more complete picture of the molecule's structural landscape can be obtained. mdpi.com

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. smf.mxresearchgate.net The calculated frequencies are typically scaled by an empirical factor to better match experimental values. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in N-acetyl-DL-methionine (as an analogue for this compound).

This table illustrates the expected vibrational modes and their calculated frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H stretch3435
C=O stretch (amide)1740
C=O stretch (acid)1776
CH₂ stretch2919
C-N stretch1375
C-O stretch1260

Source: Adapted from DFT calculations on N-acetyl-DL-methionine. researchgate.net

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the structural elucidation of this compound. smf.mx

Table 3: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for N-acetyl-DL-methionine (as an analogue for this compound).

This table provides an example of the predicted NMR chemical shifts that would be generated for this compound.

AtomCalculated ¹³C Shift (ppm)AtomCalculated ¹H Shift (ppm)
C1 (C=O, acid)175.2H (N-H)7.98
C2 (α-C)52.8H (α-H)4.45
C3 (β-C)30.1H (γ-H₂)2.55
C4 (γ-C)31.5H (δ-H₂)2.08
C5 (S-CH₃)15.4H (ε-H₃)2.05
C6 (C=O, amide)172.1--
C7 (CH₃, acetyl)22.9--

Source: Based on computational studies of N-acetyl-DL-methionine. smf.mx

Similarly, the electronic properties, such as the maximum absorption wavelength (λmax) in the UV-Vis spectrum, can be predicted. These calculations provide insights into the electronic transitions occurring within the molecule. smf.mx For N-acetyl-DL-methionine, theoretical calculations have shown absorption maxima that can be correlated with experimental data. smf.mx

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and many of its physical properties. Computational methods provide a detailed picture of the electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. smf.mx A larger HOMO-LUMO gap suggests higher stability and lower reactivity. dergipark.org.tr

Table 4: Representative Calculated HOMO-LUMO Energies and Energy Gap for N-acetyl-DL-methionine (as an analogue for this compound).

This table exemplifies the type of electronic structure data that would be obtained for this compound.

ParameterEnergy (eV)
EHOMO-6.89
ELUMO-0.75
Energy Gap (ΔE)6.14

Source: Derived from DFT calculations on N-acetyl-DL-methionine. smf.mx

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. smf.mx The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. dntb.gov.ua For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and carbethoxy groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, suggesting it as a site for nucleophilic interaction. smf.mxdntb.gov.ua

Dipole Moment Calculations

The dipole moment of a molecule is a critical parameter that influences its interaction with other polar molecules and external electric fields. For this compound, theoretical calculations can predict the magnitude and orientation of its dipole moment. While direct computational studies on this compound are not extensively available in the literature, data from a closely related compound, N-Acetyl-DL-methionine, offers valuable insights. researchgate.netscielo.org.mxsmf.mx

Density Functional Theory (DFT) calculations have been employed to determine the dipole moment of N-Acetyl-DL-methionine. researchgate.netscielo.org.mxsmf.mx These studies provide a reasonable approximation for the dipole moment of this compound due to the structural similarities between the acetyl and carbethoxy groups. The calculated dipole moment components and the total dipole moment for N-Acetyl-DL-methionine are presented in the table below. researchgate.net

ComponentCalculated Value (Debye)
μx-1.071
μy-3.153
μz-0.003
μtotal3.332

Table 1: Calculated dipole moment components and total dipole moment for N-Acetyl-DL-methionine, a structural analog of this compound. researchgate.net

The calculated total dipole moment of 3.332 Debye indicates that N-Acetyl-DL-methionine is a polar molecule. researchgate.net This polarity arises from the uneven distribution of electron density due to the presence of electronegative oxygen and nitrogen atoms in the acetyl and carboxyl groups, as well as the sulfur atom in the thioether side chain. It is anticipated that this compound would exhibit a comparable, if not slightly larger, dipole moment due to the additional electronegative oxygen atom in the carbethoxy group.

Reactivity Prediction and Reaction Pathway Modeling

The reactivity of this compound is primarily dictated by the functional groups present in its structure: the N-carbethoxy group, the carboxylic acid group, and the thioether side chain of the methionine residue.

The sulfur atom in the methionine side chain is susceptible to oxidation, a common reaction for thioethers. mdpi.com This can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These oxidation reactions can be initiated by various oxidizing agents and are of significant interest in the context of oxidative stress in biological systems. mdpi.com

The carboxylic acid and the N-carbethoxy groups can participate in reactions typical of these functionalities, such as esterification, amidation, and decarboxylation under specific conditions. The nitrogen atom of the carbethoxy group is generally less nucleophilic than that of a free amine due to the electron-withdrawing effect of the carbonyl group.

Computational modeling can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to model the transition states and energy barriers for various reaction pathways. For instance, modeling the oxidation of the sulfur atom can help in understanding the mechanism and kinetics of this process. mdpi.com Similarly, the reaction pathways for the hydrolysis of the carbethoxy group or the esterification of the carboxylic acid can be theoretically investigated to predict reaction outcomes and optimize reaction conditions.

Nonlinear Optical (NLO) Properties and Polarizability Studies

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. bjp-bg.com Amino acid derivatives are a class of compounds that have been investigated for their NLO properties due to their non-centrosymmetric crystal structures in many cases.

Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO properties of molecules. These calculations can determine the polarizability (α) and the first-order hyperpolarizability (β), which are key parameters that quantify the NLO response of a molecule.

While direct experimental or computational data on the NLO properties of this compound is limited, studies on the related compound N-Acetyl-DL-methionine provide valuable information. researchgate.netscielo.org.mxsmf.mx DFT calculations have been performed to determine the polarizability and hyperpolarizability of N-Acetyl-DL-methionine. researchgate.net

PropertyCalculated Value
Polarizability (α)-16.711 x 10-24 esu
First-order Hyperpolarizability (β)2.108 x 10-30 esu

Table 2: Calculated polarizability and first-order hyperpolarizability for N-Acetyl-DL-methionine. researchgate.net

The calculated first-order hyperpolarizability of 2.108 x 10-30 esu for N-Acetyl-DL-methionine suggests that it possesses NLO activity. researchgate.net For comparison, this value is about 5.5 times that of urea, a standard NLO material. smf.mx The presence of donor and acceptor groups within the molecule contributes to this property. It is plausible that this compound would also exhibit significant NLO properties, potentially enhanced by the electronic characteristics of the carbethoxy group. Further computational and experimental studies are warranted to fully characterize the NLO potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.